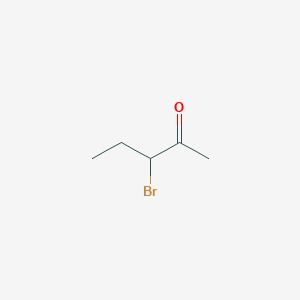

3-bromopentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJQRFXZZVMMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434075 | |

| Record name | 3-bromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-48-5 | |

| Record name | 3-bromo-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromopentan-2-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromopentan-2-one (CAS No: 815-48-5). As a bifunctional β-halogenated ketone, this compound serves as a versatile synthon in organic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This document details its structural characteristics, reactivity, synthesis protocols, and safety considerations. Quantitative data is summarized in tabular format, and key chemical processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.

Core Chemical and Physical Properties

This compound is a chiral molecule with the stereocenter located at the C3 position.[1] Its structure incorporates both a reactive carbonyl group and a bromine atom, which acts as an effective leaving group, defining its synthetic utility.[1] While many of its physical properties are not widely reported in standard databases, its calculated descriptors provide insight into its molecular behavior.

| Property | Value | Reference |

| CAS Number | 815-48-5 | [1][2][3] |

| Molecular Formula | C₅H₉BrO | [1][2][3][4] |

| Molecular Weight | 165.03 g/mol | [1][2][3][4][5] |

| Canonical SMILES | CCC(C(=O)C)Br | [2][6] |

| InChIKey | VKJQRFXZZVMMGA-UHFFFAOYSA-N | [1][6] |

| Boiling Point | Not Available | [3][5] |

| Melting Point | Not Available | [3][5] |

| Density | Not Available | [5] |

| XLogP3 | 1.7 | [4][7] |

| Hydrogen Bond Donor Count | 0 | [4][7] |

| Hydrogen Bond Acceptor Count | 1 | [4][7] |

| Rotatable Bond Count | 2 | [4][7] |

| Exact Mass | 163.98368 Da | [4][7] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Synthesis of this compound: Mechanisms and Protocols

The principal method for synthesizing this compound is through the direct α-bromination of its parent ketone, pentan-2-one. This reaction is typically acid-catalyzed and proceeds via an enol intermediate. The presence of acid facilitates the tautomerization of the ketone to its more nucleophilic enol form, which then attacks molecular bromine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound have been reported in the literature, with variations in reagents and conditions affecting the overall yield. The following table summarizes key experimental protocols.

| Protocol | Reagents & Conditions | Reported Yield | Reference |

| A: Bromination in Methanol | Brominating Agent: Bromine (Br₂) Solvent: Methanol Conditions: Heating for 1.3 hours | 75% | [7] |

| B: NBS Bromination | Brominating Agent: N-Bromosuccinimide (NBS) Catalyst: Ammonium acetate Solvent: Tetrachloromethane Conditions: 80 °C for 0.5 hours | 65% | [7] |

| C: Aqueous Bromination | Brominating Agent: Bromine (Br₂) Solvent/Catalyst: Acetic acid / Water | 32% | [7] |

The general laboratory workflow for such a synthesis involves the reaction, work-up, purification, and characterization stages.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its dual reactivity.[1] The bromine at the C3 position is an excellent leaving group, making this carbon susceptible to nucleophilic attack. The adjacent carbonyl group electronically activates the C-Br bond, leading to significantly higher rates of SN2 substitution compared to analogous alkyl halides like 2-bromobutane.

This reactivity allows for the introduction of a wide array of functional groups at the C3 position. Furthermore, this compound is a valuable precursor for creating carbon-carbon bonds and for the synthesis of complex heterocyclic systems.

| Reaction Type | Nucleophile/Reagent | Resulting Product | Significance |

| Hydroxylation | Hydroxide (OH⁻) | 3-Hydroxypentan-2-one | Introduction of a hydroxyl group. |

| Cyanation | Cyanide (CN⁻) | 3-Cyanopentan-2-one | Carbon chain extension. |

| Amination | Amines (R-NH₂) | 3-Aminopentan-2-ones | Forms key intermediates for bioactive molecules. |

| Thiazole Synthesis | Thioamides / Thioureas | 2-Amino-5-ethyl-4-methylthiazole and derivatives | Building block for heterocyclic chemistry.[7] |

| Dehydrobromination | Base | Pent-3-en-2-one (α,β-unsaturated ketone) | Creates a valuable Michael acceptor.[1] |

| Reductive Dehalogenation | Zinc, Organocuprates | Specific Zinc or Copper Enolates | Allows for site-specific enolate formation and subsequent alkylation or aldol reactions.[8] |

Spectroscopic and Analytical Data

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons adjacent to the carbonyl, the methine proton attached to the bromine, and the methylene and methyl protons of the ethyl group. The proton at C3 (CH-Br) would likely appear as a multiplet downfield due to the deshielding effects of both the bromine and the carbonyl group.

-

¹³C NMR: The spectrum should display five unique carbon signals. The carbonyl carbon (C2) would be the most downfield signal (typically >200 ppm). The carbon bearing the bromine (C3) would appear in the 40-60 ppm range, with the remaining aliphatic carbons appearing further upfield.

-

IR Spectroscopy: A strong, sharp absorption peak characteristic of a ketone C=O stretch is expected around 1715-1725 cm⁻¹. C-H stretching and bending vibrations for the aliphatic portions would also be present. The C-Br stretch would appear in the fingerprint region, typically between 600-500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.

Safety and Handling

Comprehensive safety data for this compound is limited.[9] However, as an α-halo ketone, it should be handled with caution as this class of compounds is often associated with irritant and lachrymatory properties. It is intended for research use only.[1]

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant potential in synthetic organic chemistry. Its value is primarily derived from the strategic placement of a carbonyl group and a bromine atom, which facilitates a range of transformations, most notably nucleophilic substitutions and eliminations. While a lack of publicly available experimental physical and spectroscopic data presents a minor challenge, its synthesis is well-documented and its reactivity is predictable based on established chemical principles. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound as a strategic building block in the synthesis of novel and complex molecules.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BROMO-2-BUTANONE(814-75-5) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. lookchem.com [lookchem.com]

- 8. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 9. 3-Bromopentane(1809-10-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Bromopentan-2-one: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopentan-2-one is an alpha-brominated ketone, a class of organic compounds that serve as versatile intermediates in a multitude of synthetic transformations. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a diverse range of chemical modifications. This makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the structural and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications.

The structural formula of this compound is presented below:

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| CAS Number | 815-48-5 |

| Canonical SMILES | CCC(C(=O)C)Br |

| InChI | InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 |

| InChIKey | VKJQRFXZZVMMGA-UHFFFAOYSA-N |

| XLogP3 (Computed) | 1.7 |

| Exact Mass (Computed) | 163.98368 Da |

Spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton alpha to the bromine and carbonyl group (CH(Br)) is expected to appear as a multiplet downfield, likely in the range of 4.0-4.5 ppm. The methyl protons adjacent to the carbonyl would be a singlet around 2.2-2.4 ppm. The ethyl group protons would present as a triplet (CH₃) and a multiplet (CH₂).

-

¹³C NMR: The carbonyl carbon would be the most downfield signal, typically >200 ppm. The carbon bearing the bromine would be in the range of 40-60 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in a ketone would be prominent, typically around 1715-1735 cm⁻¹. The C-Br stretch would appear in the fingerprint region, usually between 500-700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for ketones would also be observed.

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Bromination of 2-Pentanone

This method involves the reaction of 2-pentanone with bromine in the presence of an acid catalyst. The reaction proceeds through an enol intermediate.[1]

Materials:

-

2-Pentanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in an equal volume of glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in acetic acid from the dropping funnel with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine, until the organic layer is colorless.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Reduction of this compound to 3-Bromopentan-2-ol

The ketone functionality of this compound can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.[2][3][4]

-

Slowly add sodium borohydride in small portions with stirring.[2][3][4]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture in an ice bath again and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield 3-bromopentan-2-ol.[5]

Hantzsch Thiazole Synthesis using this compound

This compound can be used as a key starting material in the Hantzsch synthesis to form substituted thiazoles.[6][7][8][9][10]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

In a round-bottom flask, dissolve this compound and a slight molar excess of thiourea in ethanol.[6]

-

Heat the mixture at reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.[6]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude 2-amino-4-methyl-5-ethylthiazole can be purified by recrystallization from a suitable solvent like ethanol-water.

Visualizations of Chemical Processes

Acid-Catalyzed Bromination of 2-Pentanone

The following diagram illustrates the mechanism for the acid-catalyzed bromination of 2-pentanone to form this compound. The reaction proceeds through the formation of an enol intermediate.

Caption: Acid-catalyzed bromination mechanism.

Synthetic Workflow for this compound and Derivatives

This workflow diagram outlines the general laboratory procedure from the synthesis of this compound to its subsequent use in a derivatization reaction, such as a nucleophilic substitution.

Caption: Synthetic and derivatization workflow.

Reactivity of this compound

This diagram illustrates the key reactive sites of this compound and the types of products that can be formed through different chemical transformations.

Caption: Reactivity map of this compound.

References

- 1. This compound | 815-48-5 | Benchchem [benchchem.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. 3-Bromo-2-pentanol | C5H11BrO | CID 542249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Synthesis of 3-Bromopentan-2-one from Pentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-bromopentan-2-one from pentan-2-one, a key intermediate in various organic syntheses. The document outlines the prevalent synthetic methodologies, detailed experimental protocols, and the underlying reaction mechanisms. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The α-halogenation of ketones is a fundamental transformation in organic chemistry, yielding versatile building blocks for the synthesis of more complex molecules. The introduction of a bromine atom at the α-position to a carbonyl group, as in this compound, activates the molecule for subsequent nucleophilic substitution or elimination reactions, making it a valuable precursor in pharmaceutical and fine chemical industries. This guide focuses on the controlled bromination of pentan-2-one to selectively yield the 3-bromo derivative.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from pentan-2-one typically proceeds via an acid-catalyzed halogenation mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form. This enol acts as a nucleophile, attacking the electrophilic bromine (Br₂) to form a new carbon-bromine bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final product, this compound.[1]

Caption: Acid-catalyzed bromination of pentan-2-one.

Synthetic Methodologies and Data

Several methods have been reported for the α-bromination of ketones. The choice of brominating agent and reaction conditions can significantly influence the yield and selectivity of the reaction.

Bromination using Molecular Bromine (Br₂)

This is a classic and widely used method for α-bromination. The reaction is typically carried out in a suitable solvent, often with an acid catalyst to promote enol formation.

| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pentan-2-one, Br₂ | Methanol | - | Heating | 1.3 | 75.0 | [2] |

| Pentan-2-one, Br₂ | Acetic Acid | - | Not Specified | Not Specified | 32.0 | [2] |

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to molecular bromine. It is a solid, making it easier to handle, and the reaction often proceeds with good selectivity.

| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pentan-2-one, NBS | Tetrachloromethane | Ammonium Acetate | 80 | 0.5 | 65.0 | [2] |

| Ketones, NBS | Chloroform / Ionic Liquids | p-TsOH | Room Temperature | 9 | >80 | [3] |

"On Water" Bromination using H₂O₂-HBr

A greener approach to bromination involves the use of an aqueous solution of hydrogen peroxide and hydrobromic acid. This method avoids the use of organic solvents and often results in high yields.

| Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dialkyl Ketones, H₂O₂-HBr | Water | None | Room Temperature | Not Specified | 69-97 | [4] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Bromination with Br₂ in Methanol[2]

Materials:

-

Pentan-2-one

-

Bromine (Br₂)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentan-2-one in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in methanol dropwise with continuous stirring. The bromine color should disappear after each addition.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat under reflux for 1.3 hours.

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Protocol 2: Bromination with NBS[2]

Materials:

-

Pentan-2-one

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate

-

Tetrachloromethane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of pentan-2-one in tetrachloromethane in a round-bottom flask, add N-bromosuccinimide and a catalytic amount of ammonium acetate.

-

Heat the mixture at 80°C with stirring for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from pentan-2-one can be achieved through various effective methods. The choice of methodology depends on factors such as desired yield, safety considerations, and environmental impact. The classic approach using molecular bromine provides good yields, while the use of NBS offers a safer alternative. The "on water" method using H₂O₂-HBr represents a green and efficient route. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Technical Guide: 3-Bromopentan-2-one (CAS No. 815-48-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromopentan-2-one, a versatile chemical intermediate. It covers its chemical and physical properties, synthesis, reactivity, and potential applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a β-halogenated ketone with the molecular formula C₅H₉BrO.[1] Its structure, featuring a bromine atom on the carbon adjacent to the carbonyl group, imparts unique reactivity, making it a valuable synthon.[1] While experimental physical data such as boiling point and density are not consistently available in published literature, key chemical properties are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 815-48-5 | [1] |

| Molecular Formula | C₅H₉BrO | [3][4] |

| Molecular Weight | 165.03 g/mol | [3][4] |

| Canonical SMILES | CCC(C(=O)C)Br | [4] |

| InChI Key | VKJQRFXZZVMMGA-UHFFFAOYSA-N | [1] |

| Exact Mass | 163.98368 u | [4] |

| XLogP3 | 1.7 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 70.5 | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the α-bromination of 2-pentanone. This reaction is typically carried out under acidic conditions, proceeding through an enol intermediate.

Experimental Protocol: Acid-Catalyzed Bromination of 2-Pentanone

This is a generalized protocol based on established chemical principles. Researchers should consult specific literature for detailed experimental conditions and safety precautions.

Materials:

-

2-Pentanone

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid (as catalyst and solvent)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Quench the reaction by slowly pouring the mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining bromine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Synthesis Workflow

Caption: Synthesis of this compound from 2-pentanone.

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound, possessing both a reactive bromine atom and a carbonyl group, makes it a valuable intermediate in organic synthesis.[1]

Nucleophilic Substitution Reactions

The bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of various functional groups, leading to a diverse range of substituted pentanones.[1]

Common nucleophilic substitution reactions include:

-

Hydrolysis: Reaction with hydroxide ions (e.g., NaOH) yields 3-hydroxypentan-2-one.[1]

-

Cyanation: Reaction with cyanide ions (e.g., NaCN) produces 3-cyanopentan-2-one.[1]

-

Amination: Reaction with amines (R-NH₂) leads to the formation of 3-aminopentan-2-ones.[1]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrobromination to form α,β-unsaturated ketones. These are important building blocks in many synthetic pathways.

Applications in Pharmaceutical Synthesis

While this compound is cited as an intermediate for pharmaceuticals, specific examples of its direct use in the synthesis of marketed drugs are not readily found in the public domain. However, its derivatives, such as the aminopentanone structures, are scaffolds of interest in medicinal chemistry. The introduction of an amine at the 3-position, for instance, can be a key step in the synthesis of compounds with potential biological activity.

Reactivity Pathway

Caption: Key reaction pathways of this compound.

Safety and Handling

A complete, officially verified Safety Data Sheet (SDS) for this compound is not widely available. The information below is compiled from available data and should be supplemented by institutional safety protocols.[5]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Data not available. Handle with care as with all halogenated ketones. | Avoid inhalation, ingestion, and skin contact. |

| Skin Corrosion/Irritation | Expected to be an irritant. | Wear protective gloves and clothing. |

| Eye Damage/Irritation | Expected to be an irritant. | Wear safety glasses or goggles. |

| Fire Hazards | Combustible. | Use appropriate extinguishing media such as dry chemical, CO₂, or foam. |

First-Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE).

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. The material may be suitable for disposal at a licensed chemical destruction plant or by controlled incineration.[5]

This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and adherence to established safety protocols.

References

- 1. This compound | 815-48-5 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-pentanone|lookchem [lookchem.com]

- 5. 2-Pentanone, 3-bromo- Safety Data Sheets(SDS) lookchem [lookchem.com]

physical properties of 3-bromopentan-2-one

An In-depth Technical Guide on the Physical Properties of 3-Bromopentan-2-one

Introduction

This compound is a halogenated ketone with the molecular formula C₅H₉BrO.[1] Its structure, featuring a bromine atom at the alpha position to the carbonyl group, makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a reactive bromine atom and a carbonyl group allows for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and comparisons with structurally similar compounds.

Physicochemical Properties

General and Computed Properties

The following table summarizes the available general and computationally derived properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | [1][4] |

| Molecular Weight | 165.03 g/mol | [1][4][5] |

| CAS Number | 815-48-5 | [1][3][4] |

| Appearance | Not specified | |

| Odor | Not specified | |

| XLogP3 | 1.7 | [5][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [4][6] |

| Exact Mass | 163.98368 Da | [5][6] |

| Monoisotopic Mass | 163.98368 Da | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Heavy Atom Count | 7 | [4][6] |

| Complexity | 70.5 | [4][6] |

Experimentally Determined Physical Properties

As of the latest available data, specific experimental values for the following have not been published.

| Property | Value |

| Melting Point | Not available[2][3] |

| Boiling Point | Not available[2][5] |

| Density | Not available[2] |

| Refractive Index | Not available[2] |

| Solubility | While not explicitly stated for this compound, ketones with up to five carbon atoms are generally moderately soluble in water due to the polarity of the carbonyl group.[7][8] Solubility in common organic solvents is expected to be high.[7] |

Comparison with Structurally Similar Compounds

To provide context for the expected , the following table compares it with its parent ketone, pentan-2-one, and the related alkyl halide, 3-bromopentane.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | C₅H₉BrO | 165.03 | Not available | Not available | Not available |

| Pentan-2-one | C₅H₁₀O | 86.13 | 102 | 0.8062 | 1.3903 |

| 3-Bromopentane | C₅H₁₁Br | 151.04 | 118-119 | 1.216 at 25°C | 1.445 |

Data for Pentan-2-one sourced from[1]. Data for 3-Bromopentane sourced from[1][9][10][11].

The presence of the bromine atom in this compound significantly increases its molecular weight compared to pentan-2-one. Generally, for organic compounds, an increase in molecular weight and the presence of a polar halogen atom lead to stronger intermolecular forces (dipole-dipole interactions and London dispersion forces), which would be expected to result in a higher boiling point than that of pentan-2-one.[7][8][12]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed electrophilic α-bromination of 2-pentanone.[1]

Reaction:

CH₃CH₂CH₂C(O)CH₃ + Br₂ --(H⁺)--> CH₃CH₂CH(Br)C(O)CH₃ + HBr

Detailed Methodology:

-

Materials: 2-pentanone, bromine, a suitable acid catalyst (e.g., hydrobromic acid or acetic acid), and a solvent (e.g., dichloromethane or acetic acid).[1]

-

Procedure:

-

Dissolve 2-pentanone in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.

-

Add the acid catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred solution of 2-pentanone. The reaction is typically carried out at room temperature or with gentle heating.

-

The reaction progress can be monitored by the disappearance of the bromine color.

-

After the reaction is complete, the mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Note: The choice of solvent can significantly impact the reaction's efficiency. Polar aprotic solvents like dichloromethane are often used.[1] Acetic acid can serve as both a solvent and a proton source.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-pentanone.

Caption: Synthesis workflow for this compound.

Logical Relationship of Reactivity

The structure of this compound contains two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.

Caption: Key reactive sites of this compound.

References

- 1. This compound | 815-48-5 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. anaxlab.com [anaxlab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-pentanone|lookchem [lookchem.com]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. byjus.com [byjus.com]

- 9. chembk.com [chembk.com]

- 10. 3-Bromopentane | 1809-10-5 [chemicalbook.com]

- 11. 3-Bromopentane 95 1809-10-5 [sigmaaldrich.com]

- 12. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

A Comprehensive Technical Guide to 3-Bromopentan-2-one: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopentan-2-one is a versatile bifunctional molecule, categorized as an α-haloketone, that serves as a crucial intermediate in organic synthesis. Its unique chemical structure, featuring both a reactive bromine atom and a carbonyl group, allows for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its molecular properties, detailed synthetic protocols, spectroscopic data, and its significant applications in the synthesis of pharmacologically active heterocyclic compounds. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Properties and Data

This compound, with the chemical formula C5H9BrO, is a key building block in synthetic organic chemistry.[1][2] The presence of a bromine atom alpha to a ketone functional group makes it a potent alkylating agent and a valuable precursor for various chemical reactions.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C5H9BrO | [1][2] |

| Molecular Weight | 165.03 g/mol | [1][2] |

| Exact Mass | 163.98368 Da | [1][2] |

| CAS Number | 815-48-5 | [2] |

| XLogP3 | 1.7 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Synthesis of this compound

The most common method for the synthesis of α-haloketones like this compound is through the direct halogenation of the corresponding ketone.[4] This typically involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions.[4]

Experimental Protocol: Bromination of Pentan-2-one

This protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of ketones.

Materials:

-

Pentan-2-one

-

Bromine (Br2)

-

Glacial Acetic Acid

-

Water

-

Sodium Bicarbonate (NaHCO3) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature and to prevent the accumulation of unreacted bromine.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the color of bromine disappears.

-

Pour the reaction mixture into a larger beaker containing ice-water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

The structural characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH3 (C1) | ~2.3 | Singlet | - |

| CH (C3) | ~4.2 | Triplet | ~7 |

| CH2 (C4) | ~1.9 | Sextet | ~7 |

| CH3 (C5) | ~1.1 | Triplet | ~7 |

13C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH3) | ~25 |

| C2 (C=O) | ~200 |

| C3 (CHBr) | ~50 |

| C4 (CH2) | ~30 |

| C5 (CH3) | ~10 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

| Functional Group | Wavenumber (cm-1) | Intensity |

| C=O Stretch | ~1715 | Strong, Sharp |

| C-H Stretch (sp3) | 2850-3000 | Medium |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in a nearly 1:1 ratio).

| Fragment | m/z | Comments |

| [M]+ | 164/166 | Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine. |

| [M - CH3]+ | 149/151 | Loss of a methyl group. |

| [M - C2H5]+ | 135/137 | Loss of an ethyl group. |

| [M - Br]+ | 85 | Loss of the bromine atom. |

| [CH3CO]+ | 43 | Acylium ion, often the base peak. |

Applications in Drug Development

α-Haloketones are highly valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[5] Their bifunctional nature, with two electrophilic centers, allows for versatile reactions with various nucleophiles.[4]

Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of substituted imidazoles, thiazoles, and other heterocycles. These ring systems are present in numerous approved drugs.

A prominent application of α-haloketones is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide to form a thiazole ring.[6][7][8] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3]

Caption: Hantzsch Thiazole Synthesis Workflow.

Role as a Pharmaceutical Intermediate

The reactivity of 5-bromo-pentan-2-one, a constitutional isomer of this compound, highlights the utility of brominated pentanones as pharmaceutical intermediates.[9] These compounds are crucial for creating active pharmaceutical ingredients (APIs) for various treatments.[9] The strategic placement of the bromine atom in this compound allows for the introduction of diverse functionalities, making it a valuable tool in the design and synthesis of novel drug candidates.

Logical Workflow for Synthesis and Application

The overall process from the synthesis of this compound to its application in the generation of potentially bioactive molecules can be visualized as a logical workflow.

Caption: From Synthesis to Drug Discovery.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. As with other α-haloketones, it may be a lachrymator and skin irritant. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined molecular properties and reactivity make it a key building block for the construction of complex heterocyclic scaffolds. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this important compound.

References

- 1. (3R)-3-bromopentan-2-one | C5H9BrO | CID 60117267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-pentanone|lookchem [lookchem.com]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromopentane synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic alpha-bromination of ketones is a fundamental transformation in organic synthesis, providing a versatile pathway to a variety of valuable intermediates. The introduction of a bromine atom at the α-position to a carbonyl group activates the molecule for subsequent nucleophilic substitution or elimination reactions, making α-bromo ketones critical building blocks in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of the electrophilic α-bromination of 2-pentanone, a representative unsymmetrical ketone, focusing on the reaction mechanism, regioselectivity, experimental protocols, and quantitative data.

Reaction Mechanism and Regioselectivity

The electrophilic α-bromination of ketones in acidic media proceeds through an enol intermediate. The reaction is acid-catalyzed because the acid facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][2]

The generally accepted mechanism involves three key steps:

-

Enolization: The carbonyl oxygen is protonated by the acid catalyst, increasing the acidity of the α-protons. A base (such as the conjugate base of the acid or another molecule of the ketone) then removes an α-proton, leading to the formation of the enol.[1]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[1]

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).

For an unsymmetrical ketone like 2-pentanone, two different enols can be formed, leading to two possible monobrominated products: 1-bromo-2-pentanone and 3-bromo-2-pentanone. The regioselectivity of the reaction is determined by the relative stability of the two possible enol intermediates. The enol formed by deprotonation at the more substituted α-carbon (C3) is the thermodynamically more stable enol due to the greater substitution of the double bond. Consequently, the major product of the acid-catalyzed bromination of 2-pentanone is 3-bromo-2-pentanone .[3]

Experimental Protocols

Materials:

-

2-Pentanone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or column chromatography to isolate the desired α-bromo-2-pentanone isomers.

Quantitative Data

Specific quantitative data for the alpha-bromination of 2-pentanone is sparse in the readily available literature. However, based on general principles and related reactions, the following tables summarize expected and reported data.

Table 1: Reaction Conditions and Yields for the Alpha-Bromination of Ketones

| Ketone | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 2-Pentanone | Br₂ | Acetic Acid | Room Temp. | 1-3 | 3-Bromo-2-pentanone (major), 1-Bromo-2-pentanone (minor) | Not Reported | General Knowledge |

| 3-Pentanone | H₂O₂/HBr | Water | 55-60 | Not Reported | 2-Bromo-3-pentanone | 68.4 | Patent CN101928208B |

| Indan-1-one | Br₂ | Acetic Acid | Room Temp. | Not Reported | 2-Bromoindan-1-one | 84 | [6] |

| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic Acid | Room Temp. | Not Reported | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95 | [6] |

Table 2: Spectroscopic Data for Brominated 2-Pentanone Isomers

| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| 3-Bromo-2-pentanone | C₅H₉BrO | 165.03 | Predicted: CH₃ (C1): ~2.3, CH(Br) (C3): ~4.5, CH₂ (C4): ~2.0, CH₃ (C5): ~1.1 | Predicted: C=O (C2): ~205, C-Br (C3): ~50, CH₂ (C4): ~35, CH₃ (C1): ~28, CH₃ (C5): ~11 |

| 1-Bromo-2-pentanone | C₅H₉BrO | 165.03 | Predicted: CH₂Br (C1): ~3.9, CH₂ (C3): ~2.7, CH₂ (C4): ~1.7, CH₃ (C5): ~0.9 | Predicted: C=O (C2): ~203, CH₂Br (C1): ~35, CH₂ (C3): ~45, CH₂ (C4): ~18, CH₃ (C5): ~13 |

Note: The NMR data for 3-bromo-2-pentanone and 1-bromo-2-pentanone are predicted values based on typical chemical shifts for similar structures, as specific experimental data was not found in the search results.[7][8][9][10][11]

Mandatory Visualizations

Signaling Pathway: Acid-Catalyzed Alpha-Bromination of 2-Pentanone

Caption: Mechanism of acid-catalyzed alpha-bromination of 2-pentanone.

Experimental Workflow: Synthesis and Purification of 3-Bromo-2-pentanone

Caption: Experimental workflow for the synthesis of 3-bromo-2-pentanone.

Conclusion

The electrophilic α-bromination of 2-pentanone serves as a classic example of the regioselective halogenation of an unsymmetrical ketone. The reaction, proceeding through a more stable enol intermediate under acidic conditions, predominantly yields 3-bromo-2-pentanone. This guide has outlined the fundamental principles of this reaction, provided a general experimental framework, and summarized the available quantitative data. The α-bromo ketones produced are valuable synthetic intermediates, and a thorough understanding of their synthesis is crucial for researchers in organic chemistry and drug development. Further detailed experimental studies are warranted to provide more precise quantitative data on the yields and spectroscopic characteristics of the brominated products of 2-pentanone.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. web.pdx.edu [web.pdx.edu]

- 9. treenablythe.weebly.com [treenablythe.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3-Bromopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromopentan-2-one (CAS No: 815-48-5), a versatile β-halogenated ketone synthon. Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in pharmaceutical and agrochemical research.

Core Properties and Identification

The fundamental properties of this compound are summarized below. While experimental physical data such as boiling point and density are not consistently available in the literature, computed properties provide a reliable estimation for experimental planning.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Bromo-2-pentanone, 2-Pentanone, 3-bromo- | |

| CAS Number | 815-48-5 | |

| Molecular Formula | C₅H₉BrO | |

| Molecular Weight | 165.03 g/mol | |

| Canonical SMILES | CCC(C(=O)C)Br | |

| InChI Key | VKJQRFXZZVMMGA-UHFFFAOYSA-N | |

| Purity (Typical) | ≥ 98.00% | |

| Boiling Point | Not available | |

| Density | Not available | |

| XLogP3 (Computed) | 1.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 163.98368 Da | |

| Topological Polar Surface Area | 17.1 Ų |

Synthesis of this compound

The primary route for synthesizing this compound is the α-bromination of the parent ketone, pentan-2-one. Various brominating agents and conditions can be employed, with the choice impacting yield and regioselectivity.

Experimental Protocol: Bromination using Bromine in Methanol

This protocol is based on a reported procedure with a high yield.

Materials:

-

Pentan-2-one (1.0 equiv.)

-

Bromine (1.0 equiv.)

-

Methanol (solvent)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve pentan-2-one in methanol. Cool the solution in an ice bath.

-

Slowly add an equimolar amount of bromine dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The reported yield for this method is approximately 75%.

Caption: Synthesis of this compound via bromination of pentan-2-one.

Key Reactions and Applications in Drug Development

This compound is a key building block for synthesizing heterocyclic compounds. One of the most important reactions is the Hantzsch thiazole synthesis, which is widely used in medicinal chemistry to create the thiazole core found in many biologically active agents. Thiazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibacterial, and anti-HIV properties.

Application: Synthesis of 2-Amino-5-ethyl-4-methylthiazole

The reaction of this compound with thiourea provides a direct route to 2-amino-5-ethyl-4-methylthiazole, a scaffold of interest for drug discovery.

Experimental Protocol: Hantzsch Thiazole Synthesis

This generalized protocol is adapted from standard procedures for the Hantzsch synthesis.

Materials:

-

This compound (1.0 equiv.)

-

Thiourea (1.1 equiv.)

-

Ethanol (solvent)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Sodium carbonate solution (5-10%)

-

Büchner funnel and filter flask

-

Deionized water

Procedure:

-

Combine this compound and thiourea in a round-bottom flask.

-

Add ethanol as the solvent and a magnetic stir bar.

-

Heat the mixture to reflux with stirring for approximately 30-60 minutes. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. An acidic salt of the product may precipitate.

-

Pour the reaction mixture into a beaker containing a 5-10% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the free base of the thiazole product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Allow the product to air-dry or dry in a vacuum oven at a low temperature. The product, 2-amino-5-ethyl-4-methylthiazole, can be further purified by recrystallization if necessary.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for a researcher using this compound to synthesize and evaluate a novel thiazole derivative for potential biological activity.

Caption: Experimental workflow from synthon to biological evaluation.

Spectroscopic Data

Safety and Handling

As an α-bromoketone, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

An In-Depth Technical Guide to the Undergraduate Synthesis of β-Haloketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common and accessible synthetic methodologies for the preparation of β-haloketones, tailored for an undergraduate chemistry curriculum. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways.

Introduction

β-Haloketones are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of molecular scaffolds. Their bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbonyl group, allows for diverse reactivity. This guide explores two primary, undergraduate-accessible methods for their synthesis: the conjugate addition of hydrogen halides to α,β-unsaturated ketones and the alkylation of ketone enolates with dihalomethanes.

Synthetic Methodologies

Two principal strategies for the synthesis of β-haloketones are highlighted below, chosen for their reliability, conceptual simplicity, and adaptability to an undergraduate laboratory setting.

Conjugate Addition of Hydrogen Halides to α,β-Unsaturated Ketones

The conjugate addition, or Michael addition, of hydrogen halides to α,β-unsaturated ketones is a straightforward and atom-economical method for the synthesis of β-haloketones. The reaction proceeds via the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the halide ion at the β-carbon of the enone system.

General Reaction Scheme:

Alkylation of Ketone Enolates with Dihalomethanes

The alkylation of a pre-formed ketone enolate with a dihalomethane provides another route to β-haloketones. This method involves the deprotonation of a ketone at the α-position using a strong base to form a nucleophilic enolate, which then undergoes an SN2 reaction with an electrophilic dihalomethane.

General Reaction Scheme:

Data Presentation

The following tables summarize quantitative data for representative syntheses of β-haloketones using the methodologies described.

Table 1: Synthesis of β-Haloketones via Conjugate Addition

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Cyclohex-2-en-1-one | HBr (48% aq.) | Acetic Acid | 25 | 2 | 3-Bromocyclohexan-1-one | 85 |

| Chalcone | HCl (conc.) | Ethanol | 0 - 25 | 4 | 3-Chloro-1,3-diphenylpropan-1-one | 78 |

| 4-Methylpent-3-en-2-one | HI (57% aq.) | Dichloromethane | 0 | 1 | 3-Iodo-4-methylpentan-2-one | 92 |

Table 2: Synthesis of β-Haloketones via Enolate Alkylation

| Ketone | Base | Dihalomethane | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Acetone | LDA | Dibromomethane | THF | -78 to 25 | 3 | 1-Bromo-3-butanone | 65 |

| Cyclopentanone | NaH | Diiodomethane | DMF | 25 | 5 | 2-(Iodomethyl)cyclopentan-1-one | 72 |

| Propiophenone | KHMDS | Bromoform | Toluene | 0 to 25 | 2.5 | 1,1-Dibromo-3-phenyl-2-butanone | 58 |

Experimental Protocols

Synthesis of 3-Bromocyclohexan-1-one via Conjugate Addition

Materials:

-

Cyclohex-2-en-1-one (5.0 g, 52 mmol)

-

Hydrobromic acid (48% aqueous solution, 11.7 mL, 104 mmol)

-

Acetic acid (25 mL)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-2-en-1-one in acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the hydrobromic acid dropwise to the stirred solution over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 3-bromocyclohexan-1-one as a colorless oil.

Synthesis of 1-Bromo-3-butanone via Enolate Alkylation

Materials:

-

Diisopropylamine (2.2 mL, 15.7 mmol)

-

n-Butyllithium (2.5 M in hexanes, 6.0 mL, 15.0 mmol)

-

Anhydrous tetrahydrofuran (THF), 40 mL

-

Acetone (0.88 mL, 12.0 mmol)

-

Dibromomethane (1.3 mL, 18.0 mmol)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve acetone in anhydrous THF.

-

Slowly add the acetone solution to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.

-

Add dibromomethane to the enolate solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain 1-bromo-3-butanone.

Mandatory Visualization

The following diagrams illustrate the core mechanisms and workflows described in this guide.

Caption: Mechanism of Conjugate Addition of HX to an Enone.

Caption: Experimental Workflow for Enolate Alkylation.

The Genesis of a Versatile Intermediate: A Technical History of Alpha-Haloketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and historical development of alpha-haloketones, a class of organic compounds that have become indispensable building blocks in modern synthetic chemistry. From their initial synthesis in the mid-19th century to their pivotal role in the discovery of fundamental organic reactions, this whitepaper traces the key milestones, presents detailed experimental protocols from seminal publications, and provides a comprehensive overview of their early chemical transformations. Quantitative data from historical literature is tabulated for comparative analysis, and key reaction pathways are visualized to illuminate the logical progression of this important field of study.

The Dawn of Alpha-Haloketones: Early Syntheses

The first forays into the synthesis of alpha-haloketones date back to the mid-19th century, a period of burgeoning exploration in organic chemistry. These early syntheses were often direct halogenations of the parent ketones, a conceptually straightforward yet often challenging transformation.

The First Halogenations: Chloroacetone and Bromoacetone

The earliest documented synthesis of an alpha-haloketone is the preparation of chloroacetone. While a definitive first synthesis is difficult to pinpoint with absolute certainty from available records, the work of French chemist Charles Adolphe Wurtz in the mid-19th century is a significant milestone. His investigations into the reactions of acetone laid the groundwork for its halogenation. Similarly, the synthesis of bromoacetone was first described in the 19th century and is attributed to N. Sokolowsky .[1]

These initial preparations typically involved the direct reaction of acetone with the corresponding halogen (chlorine or bromine), often in the presence of a catalyst or under specific reaction conditions to control the degree of halogenation.

Table 1: Early Reported Syntheses of Simple Alpha-Haloketones

| Compound | Discoverer/Early Investigator | Year | Reactants | Key Observations |

| Chloroacetone | Charles Adolphe Wurtz | c. 1859 | Acetone, Chlorine | Formation of a lachrymatory substance. |

| Bromoacetone | N. Sokolowsky | 19th Century | Acetone, Bromine | Production of a volatile, irritating liquid.[1] |

Foundational Experimental Protocol: Synthesis of Bromoacetone

The following protocol for the synthesis of bromoacetone is adapted from early literature, illustrating the typical laboratory practice of the time.

Experimental Protocol: Synthesis of Bromoacetone (Adapted from historical accounts)

Materials:

-

Acetone

-

Bromine

-

Water

-

Glacial Acetic Acid

-

Sodium Carbonate (for neutralization)

-

Calcium Chloride (for drying)

Apparatus:

-

A three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel

Procedure:

-

In the three-necked flask, a mixture of water, pure acetone, and glacial acetic acid is prepared.[2]

-

The mixture is stirred and heated in a water bath to approximately 65 °C.[2]

-

Bromine is then added carefully through the separatory funnel.[2] The reaction is often initiated or accelerated by exposure to light.

-

After the addition of bromine is complete and the color of bromine has discharged, the reaction mixture is cooled.

-

The mixture is then neutralized with a solution of sodium carbonate.

-

The oily layer of bromoacetone is separated using a separatory funnel.

-

The crude bromoacetone is dried over anhydrous calcium chloride and then purified by distillation.

Note: Early procedures often lacked the precise quantitative details and safety precautions of modern methods. Bromoacetone is a potent lachrymator and toxic, and appropriate safety measures must be taken.

Key Reactions and Mechanistic Insights

The true synthetic utility of alpha-haloketones began to be unveiled through the discovery of several named reactions that bear the signatures of their discoverers. These reactions not only provided novel synthetic routes to important classes of compounds but also spurred deeper investigations into reaction mechanisms.

The Favorskii Rearrangement (1894)

In 1894, the Russian chemist Alexei Yevgrafovich Favorskii reported a remarkable transformation of alpha-haloketones upon treatment with a base. This reaction, now known as the Favorskii rearrangement, leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[3][4]

The general scheme involves the reaction of an alpha-haloketone with a hydroxide or alkoxide base to yield a carboxylic acid or ester, respectively. In the case of cyclic alpha-haloketones, the reaction results in a ring contraction.

Diagram 1: The Favorskii Rearrangement

Caption: The Favorskii rearrangement pathway.

Experimental Protocol: The Original Favorskii Rearrangement (Conceptual Reconstruction)

Materials:

-

An alpha-haloketone (e.g., 2-chlorocyclohexanone)

-

A solution of sodium hydroxide or sodium ethoxide in ethanol

Procedure:

-

The alpha-haloketone is dissolved in ethanol.

-

A solution of sodium ethoxide in ethanol is added gradually to the solution of the alpha-haloketone.

-

The reaction mixture is likely heated under reflux for a period of time to ensure complete reaction.

-

After cooling, the reaction mixture is acidified.

-

The product, a carboxylic acid or ester, is then isolated by extraction and purified by distillation or crystallization.

Table 2: Representative Yields from Early Favorskii Rearrangement Studies

| Starting Material | Base | Product | Reported Yield |

| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | Good |

| 3-Bromobutan-2-one | Sodium Hydroxide | 2-Methylpropanoic acid | Not specified |

The Darzens Condensation (1904)

In 1904, the French chemist Auguste Georges Darzens discovered a reaction between a ketone or aldehyde and an alpha-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[5][6] This reaction, termed the Darzens condensation (or Darzens-Claisen condensation), provided a direct route to this important class of compounds.[7]

The reaction proceeds via the formation of a carbanion from the alpha-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. An subsequent intramolecular SN2 reaction then forms the epoxide ring.

Diagram 2: The Darzens Condensation Workflow

References

- 1. Bromoacetone - Wikipedia [en.wikipedia.org]

- 2. Preparation of Cloroacetone and Bromoacetone [designer-drug.com]

- 3. synarchive.com [synarchive.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. Darzens Condensation [drugfuture.com]

Methodological & Application

Application Notes and Protocols for 3-Bromopentan-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopentan-2-one (CAS No: 815-48-5) is a versatile bifunctional reagent in organic synthesis, possessing both a reactive bromine atom at the α-position to a ketone.[1] This unique structural feature allows it to participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of diverse molecular architectures, including heterocyclic compounds and carbocyclic skeletons. This document provides an overview of its key applications, including detailed experimental protocols for representative reactions and relevant physicochemical data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Spectroscopic data for this specific compound is not widely available in public databases; therefore, representative data for similar structures is provided for reference.